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Compound of Interest

Compound Name: 3,5-Dibromopicolinic acid
CAS No.: 61830-40-8
Cat. No.: B1313591
Get Quote
. J

3,5-Dibromopicolinic acid, also known as 3,5-Dibromopyridine-2-carboxylic acid, is a
substituted pyridine derivative whose value lies in the strategic placement of its functional
groups: a carboxylic acid at the 2-position and two bromine atoms at the 3- and 5-positions.[1]
[2] This arrangement provides a versatile scaffold for complex molecular architecture. The
carboxylic acid offers a handle for amide bond formation or other derivatizations, while the two
bromine atoms serve as key sites for carbon-carbon bond-forming reactions.

The compound presents as a solid, typically off-white to pale yellow in color.[2] Its stability
under standard laboratory conditions makes it a reliable reagent in multi-step synthetic
pathways.[2]

Table 1: Key Identifiers and Properties
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Property Value Source(s)
CAS Number 61830-40-8 [1][2]
Molecular Formula CeH3Br2NO: [1][2]
Molecular Weight 280.90 g/mol [11[2]
IUPAC Name 3,5-dibromo-2-

pyridinecarboxylic acid

Appearance Off-white to pale yellow solid [2]
Purity Typically 297% (HPLC) [2]
Melting Point ~178-180 °C [3]

Soluble in some organic
Solubility solvents like DMSO and [3]

chloroform; insoluble in water.

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). |[2][3][4] |

Table 2: Computed Physicochemical Data

Property Value Source(s)
Density 2.202 glcm® [3]
Boiling Point 337.6 °C at 760 mmHg [3]
Flash Point 158.0 °C [3]

| Refractive Index | 1.652 |[3] |

Strategic Synthesis: A Proposed Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight
into potential impurities and scale-up strategies. A logical and common route involves the
selective bromination of a pyridine precursor followed by introduction of the carboxylic acid
functionality.
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A plausible synthetic pathway begins with pyridine, which undergoes electrophilic bromination
under harsh conditions to yield 3,5-dibromopyridine.[5] The subsequent step, carboxylation, is
the critical transformation to arrive at the target acid. This is often achieved via a lithium-
halogen exchange or Grignard formation at the more reactive 2-position, followed by quenching
with carbon dioxide.

Pyridine

Electrophilic Bromination
(Brz, H2S0O4, SOCI2)

3,5-Dibromopyridine

. Directed Ortho-metalation (e.g., LDA) or Halogen-Metal Exchange
2. Carboxylation (CO2)
3. Acidic Workup

3,5-Dibromopicolinic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,5-Dibromopicolinic acid.

Exemplary Laboratory Protocol: Carboxylation of 3,5-
Dibromopyridine

This protocol is a representative method based on established organometallic chemistry
principles and should be performed with appropriate safety precautions.

» Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon
atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78
°C (dry ice/acetone bath).
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» Metalation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via
syringe, maintaining the temperature at -78 °C. The choice of n-BuLi facilitates a lithium-
halogen exchange, preferentially at the 2-position due to the directing effect of the nitrogen
atom. Stir the resulting solution for 1 hour at this temperature.

o Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour
the reaction mixture over an excess of crushed dry ice. This step must be performed with
care to avoid excessive pressure buildup. The organolithium intermediate acts as a potent
nucleophile, attacking the electrophilic carbon of CO-.

e Quench and Extraction: Allow the mixture to warm to room temperature. Quench the reaction
by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Acidify the
agueous layer to pH ~2-3 with 1M HCI to protonate the carboxylate salt. Extract the product
into ethyl acetate (3x).

 Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The crude solid can be purified by
recrystallization from an ethanol/water mixture. The purity of the final product, 3,5-
Dibromopicolinic acid, must be validated by melting point analysis and spectroscopic
methods (NMR, IR), comparing the data against reference values.

Chemical Reactivity and Synthetic Utility

The true power of 3,5-Dibromopicolinic acid lies in its capacity to serve as a scaffold in
palladium-catalyzed cross-coupling reactions. The two C-Br bonds are prime sites for forming
new C-C, C-N, or C-O bonds, making it an invaluable intermediate.[2]

The Cornerstone Application: Suzuki-Miyaura Cross-
Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is
a foundational tool in modern drug discovery.[6][7] 3,5-Dibromopicolinic acid is an excellent
substrate for such transformations. The two bromine atoms can be functionalized sequentially,
allowing for the controlled, stepwise introduction of different aryl or alkyl groups.
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The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]

[8]

Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:
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o Catalyst: A palladium(0) source, often generated in situ from a Pd(ll) precatalyst, is required
to initiate the cycle by oxidatively adding into the C-Br bond.[8]

e Ligand: Phosphine ligands (e.g., PPhs) or N-heterocyclic carbenes (NHCs) are used to
stabilize the palladium center and modulate its reactivity.[9]

o Base: Abase (e.g., K2COs, Cs2CO0:s) is essential. Its primary role is to activate the boronic
acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation
step.[10]

Applications in Drug Discovery and Beyond

The ability to use 3,5-Dibromopicolinic acid to construct complex biaryl and heteroaryl
structures makes it a "privileged fragment" in medicinal chemistry.[11][12]

e Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel
therapeutic agents, particularly those targeting cancer and bacterial infections.[2][13] The
pyridine core is a common motif in bioactive molecules, and the substituents introduced via
cross-coupling can be tailored to optimize binding to biological targets.[14]

o Agrochemicals: The compound is utilized in creating new herbicides and fungicides. The
specific substitution pattern can be fine-tuned to maximize efficacy against pests while
minimizing environmental impact.[2][13]

o Material Science: In material science, it is used to develop advanced materials like
specialized polymers and coatings. Its rigid structure and functional handles allow for the
modification of material properties, such as durability and surface characteristics.[2][13]

e Biochemical Research: The molecule can be used as a starting point to synthesize probes
for studying enzyme interactions and metabolic pathways, aiding in the identification of new
drug targets.[2][13]

Safety and Handling

As with any active chemical reagent, proper handling of 3,5-Dibromopicolinic acid is
paramount. It is classified as an irritant and is harmful if swallowed.[15]
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Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source(s)

| GHSO7 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye
irritation.H335: May cause respiratory irritation. |[15] |

Recommended Handling Procedures:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[15]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety
goggles, and a lab coat.

 In case of Exposure:

o

Skin: Immediately wash off with soap and plenty of water.[15]

[¢]

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing.[15]

[¢]

Inhalation: Move the person to fresh air.[15]

[¢]

Ingestion: Rinse mouth with water. Do not induce vomiting.

« In all cases of significant exposure, seek immediate medical attention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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